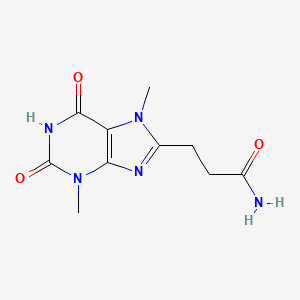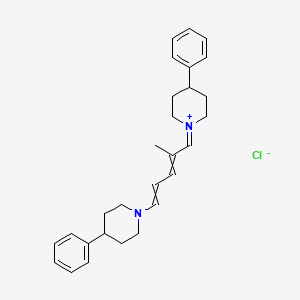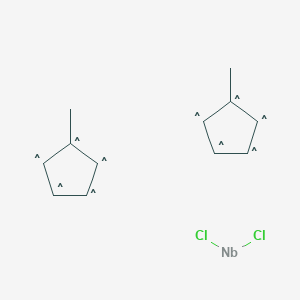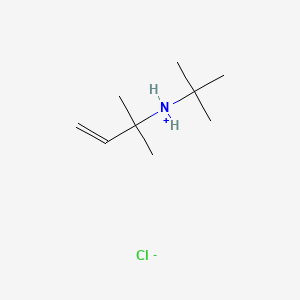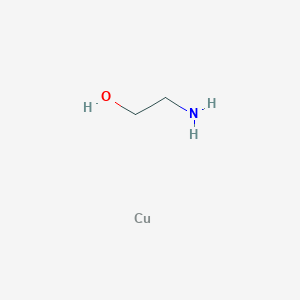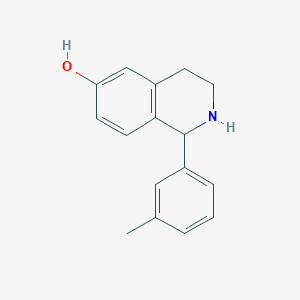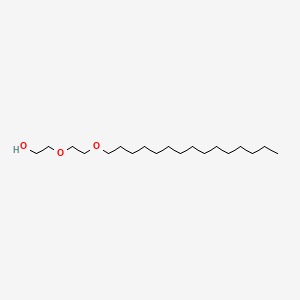
Diisobutyl 3,3'-thiodipropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutyl 3,3’-thiodipropionate is an organic compound that belongs to the class of thiodipropionic acid esters. It is known for its antioxidant properties and is widely used in various industrial applications to prevent the oxidative degradation of materials. The compound has the molecular formula C14H26O4S and a molecular weight of 290.42 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Diisobutyl 3,3’-thiodipropionate can be synthesized through the esterification of thiodipropionic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of diisobutyl 3,3’-thiodipropionate involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
Diisobutyl 3,3’-thiodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohols and thiodipropionic acid.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isobutanol and thiodipropionic acid.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Diisobutyl 3,3’-thiodipropionate has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Employed as a stabilizer in various industrial products, including plastics, rubbers, and lubricants.
作用機序
The antioxidant properties of diisobutyl 3,3’-thiodipropionate are attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing the propagation of oxidative damage. The presence of the thioether group in its structure enhances its antioxidant activity by providing additional sites for radical quenching.
類似化合物との比較
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Diisobutyl 3,3’-thiodipropionate is unique among its analogs due to its specific ester groups, which confer distinct physical and chemical properties. Its relatively low molecular weight and specific structural features make it particularly effective as an antioxidant in certain applications where other thiodipropionic acid esters may not perform as well.
特性
CAS番号 |
22695-02-9 |
|---|---|
分子式 |
C14H26O4S |
分子量 |
290.42 g/mol |
IUPAC名 |
2-methylpropyl 3-[3-(2-methylpropoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C14H26O4S/c1-11(2)9-17-13(15)5-7-19-8-6-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3 |
InChIキー |
IVXXVLUDEOIOKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)CCSCCC(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


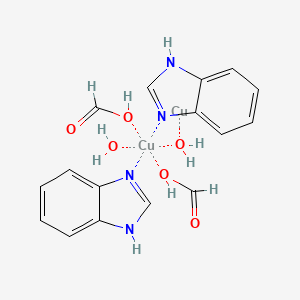
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)
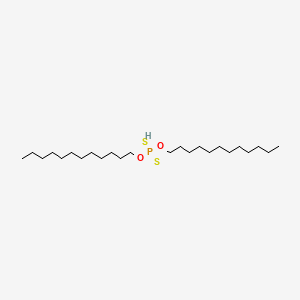
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
